![molecular formula C12H16N2O2S B14736514 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide CAS No. 5453-52-1](/img/structure/B14736514.png)
2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide is an organic compound that features a sulfanyl group attached to a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide typically involves the reaction of 2-phenylbutanamide with a suitable sulfanylating agent. One common method involves the use of 2-chloroethylamine hydrochloride, which reacts with 2-phenylbutanamide in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-2-phenylbutanamide
- 2-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-phenylbutanamide
- 2-[(2-Amino-2-oxoethyl)sulfanyl]-2-ethylheptanoic acid
Uniqueness
2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
5453-52-1 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)sulfanyl-2-phenylbutanamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-12(11(14)16,17-8-10(13)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H2,14,16) |
InChI Key |
KTRYGOHIGFWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

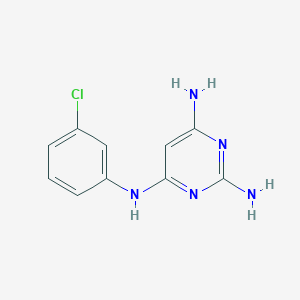
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
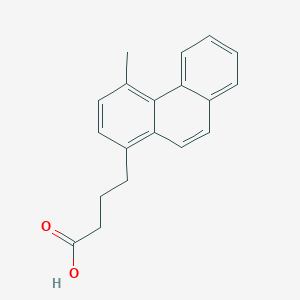
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

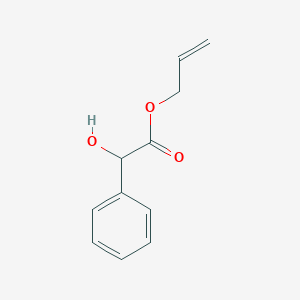
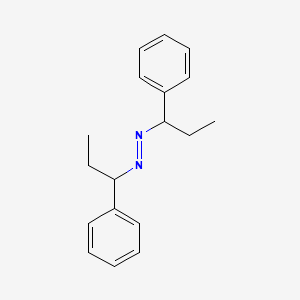
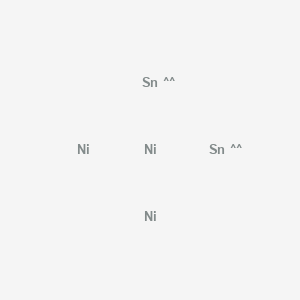
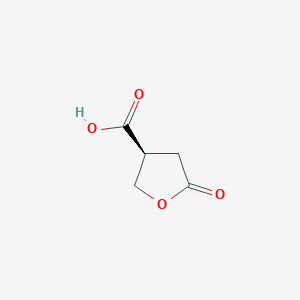
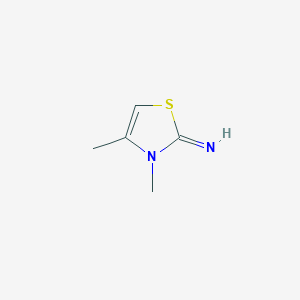
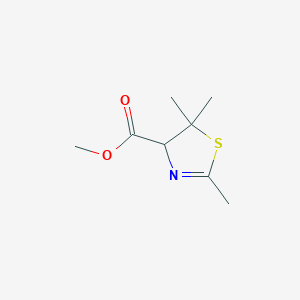
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
